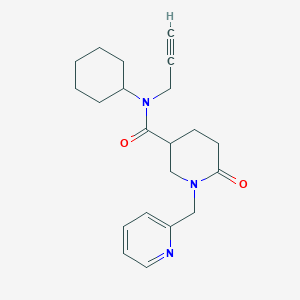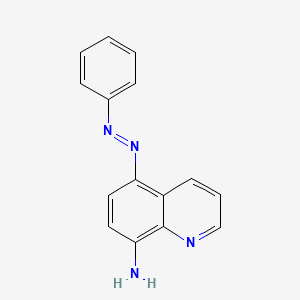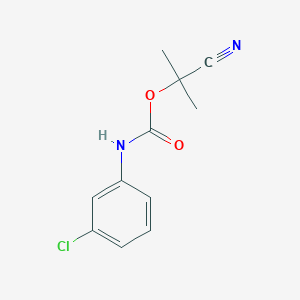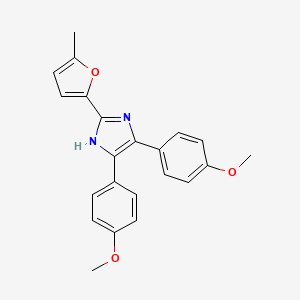
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic effects in cancer treatment, particularly in targeting cancer cells with abnormal ribosome biogenesis.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to selectively target cancer cells with abnormal ribosome biogenesis, leading to cell death. N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been tested in various cancer cell lines, including breast, ovarian, and pancreatic cancer, and has shown promising results in preclinical studies.
Wirkmechanismus
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a decrease in ribosome biogenesis and a subsequent decrease in protein synthesis. Cancer cells with abnormal ribosome biogenesis are particularly sensitive to N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, as they rely heavily on ribosome biogenesis for their survival.
Biochemical and Physiological Effects
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This can lead to a decrease in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is that it has shown promising results in preclinical studies, making it a viable option for further research. Another advantage is that it has a well-defined mechanism of action, making it easier to study. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results. Another limitation is that it may not be effective in all cancer types, making it important to identify which cancer types are most sensitive to N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide research. One direction is to further investigate its potential therapeutic effects in cancer treatment, particularly in combination with other therapies. Another direction is to identify biomarkers that can predict which cancer types are most sensitive to N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. Additionally, further research is needed to determine the optimal dosing and administration schedule for N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide in clinical trials. Finally, there is a need for the development of more specific inhibitors of RNA polymerase I transcription, which could lead to more effective and targeted cancer treatments.
Conclusion
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a small molecule inhibitor of RNA polymerase I transcription that has shown promising results in preclinical studies for its potential therapeutic effects in cancer treatment. It selectively targets cancer cells with abnormal ribosome biogenesis, leading to cell death. N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has a well-defined mechanism of action and has been optimized for high yields and purity in laboratory experiments. While there are limitations to its use, such as off-target effects and potential ineffectiveness in certain cancer types, there are also many future directions for research that could lead to more effective and targeted cancer treatments.
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-oxo-N-prop-2-ynyl-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-14-24(19-9-4-3-5-10-19)21(26)17-11-12-20(25)23(15-17)16-18-8-6-7-13-22-18/h1,6-8,13,17,19H,3-5,9-12,14-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWHUXSOHUECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
![1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)


![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)
![ethyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3854334.png)
![2-(4-methylphenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3854351.png)

![2-methoxy-3-nitro-4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B3854357.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)


![ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3854377.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3854379.png)